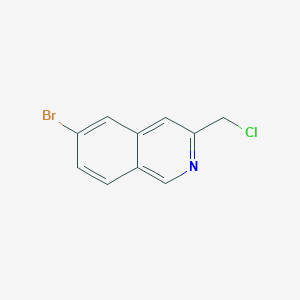
Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a naphthyridine core, a tert-butyl ester group, and a ketone functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and suitable catalysts.
Oxidation and Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The naphthyridine core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
7-Methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Lacks the tert-butyl ester group.
Tert-butyl 4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Lacks the methyl group.
Tert-butyl 7-methyl-1,8-naphthyridine-1(2H)-carboxylate: Lacks the ketone group.
Uniqueness
Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
tert-butyl 7-methyl-4-oxo-2,3-dihydro-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-9-5-6-10-11(17)7-8-16(12(10)15-9)13(18)19-14(2,3)4/h5-6H,7-8H2,1-4H3 |
InChIキー |
PMMXIJPTAYOEKG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=O)CCN2C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15065986.png)



![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)

![(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)


